N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 3. The thiadiazole moiety is linked via a propanamide chain to a 5-methylindole group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C21H20N4OS/c1-15-7-8-18-17(13-15)9-11-25(18)12-10-19(26)22-21-24-23-20(27-21)14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26) |
InChI Key |
OKMSFGNTJZQPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkyl halide under basic conditions.
Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Indole Synthesis: The indole moiety is synthesized separately, often starting from an appropriate aniline derivative through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the amide linkage, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of both thiadiazole and indole rings is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a potential lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Benzyl vs.
- Indole vs. Pyridine/Phenyl : The 5-methylindole moiety may engage in π-π stacking or hydrogen bonding in biological systems, differing from the electron-deficient pyridine in 8a or the planar phenyl in 8b .
Linker and Functional Group Modifications
The propanamide linker in the target compound contrasts with sulfonamide (Compound 10) or ester (Compound 8b) linkers in analogs:
- Propanamide (Target) : Offers flexibility and hydrogen-bonding capacity via the amide group.
- Sulfonamide (Compound 10) : Enhances electronegativity and may improve target binding (e.g., VEGFR-2 inhibition) .
Physicochemical and Spectroscopic Properties
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.45 g/mol |
| LogP | 2.867 |
| Water Solubility (LogSw) | -3.45 |
| Polar Surface Area | 79.485 Ų |
| pKa (Acid Dissociation Constant) | 7.05 |
Antimicrobial Activity
A series of derivatives related to thiadiazole compounds have demonstrated significant antibacterial activity against various strains of bacteria. For instance, compounds with a similar structure have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis , with some derivatives exhibiting potency comparable to established antibiotics like norfloxacin and ciprofloxacin .
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial properties of thiadiazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzyl unit and the nature of the sulfur linker significantly influenced antibacterial efficacy.
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. For example, studies on related compounds have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Table: IC50 Values of Related Thiadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 5d | HeLa | 0.37 | Sorafenib (7.91) |
| 5g | HeLa | 0.73 | Sorafenib (7.91) |
| 5k | HeLa | 0.95 | Sorafenib (7.91) |
These results suggest that certain derivatives are significantly more potent than sorafenib, indicating that structural modifications can enhance anticancer activity .
The proposed mechanism for the anticancer activity involves inducing apoptosis in cancer cells and disrupting cell cycle progression at the sub-G1 phase, as evidenced by flow cytometry analyses . In silico docking studies also suggest strong interactions between these compounds and key targets involved in cancer proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
